1,2,4-Methenopentalene,1,2,3,3a,4,6a-hexahydro-5-(1-methylethyl)-(9CI)
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Overview
Description
8-Propan-2-yltetracyclo[4.3.0.02,4.03,7]non-8-ene is a complex organic compound with the molecular formula C12H16 It is a tetracyclic hydrocarbon, meaning it consists of four interconnected ring structures
Preparation Methods
The synthesis of 8-Propan-2-yltetracyclo[4.3.0.02,4.03,7]non-8-ene involves several steps. One common method starts with the preparation of a suitable precursor, followed by cyclization reactions to form the tetracyclic structure. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.
Chemical Reactions Analysis
8-Propan-2-yltetracyclo[4.3.0.02,4.03,7]non-8-ene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the ring structures or the addition of functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Propan-2-yltetracyclo[4.3.0.02,4.03,7]non-8-ene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
8-Propan-2-yltetracyclo[4.3.0.02,4.03,7]non-8-ene can be compared with other similar tetracyclic hydrocarbons, such as alpha-copaene and ylangene . These compounds share similar structural features but differ in their specific ring structures and substituents. The uniqueness of 8-Propan-2-yltetracyclo[4.3.0.02,4.03,7]non-8-ene lies in its specific arrangement of rings and the presence of the propan-2-yl group, which can influence its reactivity and applications.
Properties
IUPAC Name |
8-propan-2-yltetracyclo[4.3.0.02,4.03,7]non-8-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-5(2)6-3-7-8-4-9-11(7)12(9)10(6)8/h3,5,7-12H,4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAFBSLHTZBZIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2C3C1C4C2C4C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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